Iron DOTA Sodium Salt

Description

BenchChem offers high-quality Iron DOTA Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron DOTA Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

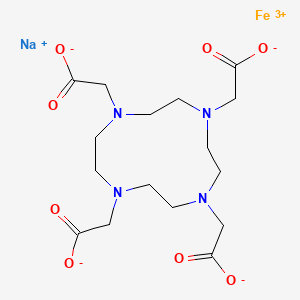

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSERXVJCTXJB-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FeN4NaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857875 |

Source

|

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149819-85-2 |

Source

|

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Iron DOTA Sodium Salt

Technical Monograph: Physicochemical Profiling of Sodium Ferric DOTA (Na[Fe(DOTA)])

Abstract This technical guide provides a comprehensive physicochemical analysis of Sodium Ferric DOTA (Sodium (III) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate), a macrocyclic chelate of critical importance in magnetic resonance imaging (MRI) research and bioinorganic chemistry.[1] As the industry seeks non-gadolinium alternatives, the thermodynamic stability, kinetic inertness, and paramagnetic properties of Fe(III)-DOTA have re-emerged as pivotal benchmarks. This document details the structural dynamics, synthesis logic, and stability metrics required for rigorous drug development applications.

Structural Dynamics & Coordination Chemistry

The efficacy of Na[Fe(DOTA)] as a contrast agent or redox mediator is governed by its coordination geometry.[1] Unlike Gadolinium (

-

Coordination Geometry: The

ion sits deeply within the macrocyclic cavity. The DOTA ligand coordinates via four amine nitrogens and four carboxylate oxygens. -

Hydration State (

): The coordination number of Fe(III) in DOTA is typically 7.[1] The complex adopts a distorted capped trigonal prismatic or octahedral geometry. Crucially, it lacks a stable inner-sphere water molecule (

Diagram 1: Coordination Equilibrium & Dynamics

The following diagram illustrates the chelation equilibrium and the competitive factors influencing the stability of the complex.

Caption: Chelation dynamics of Fe(III)-DOTA. High thermodynamic stability (Green) is achieved only after overcoming kinetic barriers (Yellow).[1] Competitive protons and hydroxides (Black) define the optimal pH window.

Physicochemical Properties Matrix

The following data consolidates critical parameters derived from potentiometric and relaxometric studies.

| Property | Value / Characteristic | Clinical/Experimental Relevance |

| Formula | Monosodium salt (1:1 electrolyte).[1] | |

| Molar Mass | 479.22 g/mol | Includes Na counter-ion.[1] Essential for dosing calculations. |

| Thermodynamic Stability ( | 29.4 | Extremely high affinity.[1] Indicates negligible free iron at equilibrium.[1] |

| pM (at pH 7.4) | ~26.5 | Calculated free metal concentration ( |

| Redox Potential ( | Negative vs. NHE (Shifted) | DOTA stabilizes |

| Relaxivity ( | ~1.3 - 2.0 | Lower than Gd-DOTA (~3.5).[1] Driven by outer-sphere diffusion.[1] |

| Solubility | > 100 mM (Water) | High solubility due to ionic nature ( |

| Osmolality | ~2x Molar Concentration | Dissociates into 2 particles ( |

Thermodynamic Stability & Kinetic Inertness[2][3]

Expert Insight: In drug development, thermodynamic stability (

-

Thermodynamics: The

of 29.4 places Fe-DOTA among the most stable metal chelates known. This is driven by the macrocyclic effect (entropy) and the high charge density of -

Kinetics: The dissociation of Fe-DOTA in vivo is governed by acid-catalyzed pathways.[1] Even in the acidic environment of endosomes (pH ~5), the dissociation half-life (

) is measured in weeks/months.[1] This inertness ensures that toxic free iron is not released during biological transit.[1]

Protocol Validation: To verify the quality of a synthesized batch, a "Acid Challenge" assay is recommended over simple mass spectrometry.

Experimental Protocols

A. Synthesis of Sodium Ferric DOTA (High-Purity Isolation)

Objective: Synthesize the sodium salt form suitable for biological injection (neutral pH, isotonic potential).

Reagents:

-

DOTA (Free acid,

)[1] -

Iron(III) Chloride Hexahydrate (

)[1] -

Sodium Hydroxide (NaOH, 1M and 0.1M)[1]

-

Chelex-100 Resin (Sodium form)[1]

Step-by-Step Methodology:

-

Stoichiometric Mixing: Dissolve DOTA (1.0 eq) in ultrapure water at 80°C. Slowly add

solution (1.05 eq). Note: Slight excess Fe ensures all ligand is complexed; excess Fe is easier to remove than free ligand. -

Complexation: The solution will turn acidic (pH < 2) due to proton release.[1] Heat to 90°C.

-

pH Adjustment (Critical): Slowly add 1M NaOH to raise pH to 4.5. Maintain at 90°C for 4-6 hours. The color will shift to deep yellow/orange.

-

Neutralization: Once complexation is confirmed (via HPLC or color constancy), adjust pH to 7.0 using 0.1M NaOH. This forms the Sodium Salt species in solution.

-

Purification:

-

Isolation: Lyophilize (freeze-dry) the supernatant.

-

Result: A yellow crystalline powder of Na[Fe(DOTA)].[1]

-

B. Diagram: Synthesis & Purification Workflow

Caption: Step-by-step synthesis workflow for isolating pharmaceutical-grade Sodium Ferric DOTA.

Magnetic & Redox Characterization[4]

Magnetic Properties (MRI Relevance)

While Gd-DOTA relies on inner-sphere water exchange (

-

Mechanism: The paramagnetic

( -

Field Dependence:

decreases slightly at very high fields (>3T), but remains effective at clinical fields (1.5T - 3T).[1]

Redox Stability

The redox potential is a safety gate. Free

-

Complex Effect: DOTA coordination stabilizes the +3 oxidation state, shifting the reduction potential negatively.

-

Implication: This negative shift means physiological reductants (like ascorbate) are less likely to reduce Fe-DOTA to the labile Fe(II) state, preventing the release of iron and subsequent oxidative stress (Fenton reaction).[1]

References

-

Martell, A. E., & Smith, R. M. (2004).[1] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.[1] NIST.[1] Link[1]

-

Kumar, K., et al. (1995).[1] "Macrocyclic polyaminocarboxylate complexes of iron(III). Synthesis, stability, and relaxation properties."[2] Inorganic Chemistry, 34(26), 6472-6480.[1] Link[1]

-

Aime, S., et al. (1999).[1] "NMR relaxometric studies of Gd(III) complexes with heptadentate macrocyclic ligands." Magnetic Resonance in Chemistry, 37, 1-11.[1] Link

-

PubChem. (2024).[1] "Iron DOTA Sodium Salt - Compound Summary." National Library of Medicine.[1]Link[1]

-

Fouskova, P., et al. (2010).[1] "Fe(III)-based MRI contrast agents: The challenge of kinetic inertness." Dalton Transactions, 39, 9908-9918.[1] Link

Sources

The Dawn of a New Paradigm: Early Explorations into Fe(III) Macrocyclic Chelates for Magnetic Resonance Imaging

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative for Alternatives

For decades, gadolinium(III)-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced magnetic resonance imaging (MRI). However, growing concerns regarding gadolinium deposition in the body have catalyzed a renewed and urgent search for safer, effective alternatives.[1][2] This has led researchers to revisit a compelling candidate: iron(III). As an endogenous and essential metal, iron presents an inherently attractive biological profile.[3][4] This guide delves into the foundational research on Fe(III) macrocyclic chelates, exploring the early endeavors to harness the magnetic properties of iron for T1-weighted imaging and laying the groundwork for the next generation of MRI contrast agents.

The Rationale for Iron(III) and the Macrocyclic Advantage

The journey into Fe(III)-based contrast agents began with a fundamental understanding of its paramagnetic properties. With five unpaired electrons in its high-spin state (S = 5/2), Fe(III) can effectively shorten the longitudinal relaxation time (T1) of water protons, a prerequisite for a T1 contrast agent.[1][2] Early investigations, however, revealed that the effectiveness of Fe(III) complexes was not on par with their Gd(III) counterparts.[5][6] A critical challenge lay in the coordination chemistry of the Fe(III) ion.[5][6]

The smaller ionic radius of high-spin Fe(III) (0.785 Å for a six-coordinate complex) compared to Gd(III) (1.25 Å for a nine-coordinate complex) dictates a preference for lower coordination numbers, typically six or seven.[5][6] This fundamental difference means that ligand frameworks designed for Gd(III) are often suboptimal for Fe(III).[5][6]

This is where the macrocyclic effect becomes paramount. Macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN), offer superior thermodynamic stability and kinetic inertness compared to their linear counterparts.[7][8] This is crucial for preventing the release of free Fe(III) ions in vivo, a key safety consideration. The TACN framework, in particular, has proven to be an excellent scaffold for designing Fe(III) chelates due to its strong affinity for the smaller Fe(III) ion.[5][6]

Diagram: The Macrocyclic Advantage for Fe(III) Chelation

Caption: Enhanced stability of Fe(III) with a macrocyclic ligand.

Early Ligand Design and Synthetic Strategies

The initial forays into Fe(III) macrocyclic chelates focused on modifying the TACN backbone with various pendant arms to fine-tune the properties of the resulting complex. A key consideration was to stabilize the high-spin Fe(III) state and, in some cases, to allow for a coordination site for a water molecule, which can contribute to relaxivity.[5]

Pendant Arm Functionalization: A Balancing Act

The choice of pendant groups is a critical determinant of the chelate's overall charge, lipophilicity, and relaxivity.[5][9] Early research explored a range of functionalities, including:

-

Hydroxyl Groups: These groups stabilize the trivalent iron oxidation state and promote the formation of a high-spin complex.[5][6] Chiral hydroxypropyl groups, in particular, were found to add rigidity to the complex.[5][6]

-

Carboxylate and Sulfonate Groups: The incorporation of anionic groups like sulfonates was investigated to increase water solubility and modulate the overall charge of the complex.[5]

-

Aryl and Alkyl Groups: Non-coordinating pendants, such as benzyl groups, were designed to create Fe(III) complexes that could bind an inner-sphere water molecule in a six-coordinate geometry.[5]

The interplay of these pendant arms significantly influences the in vivo behavior of the contrast agent, affecting its biodistribution and clearance pathways.[10]

Synthetic Workflow: A Step-by-Step Approach

The synthesis of these functionalized macrocycles often involves a multi-step process. A generalized workflow is outlined below:

Diagram: Generalized Synthetic Workflow for Functionalized TACN Ligands

Caption: Synthetic pathway for functionalized TACN ligands.

Experimental Protocol: Synthesis of a Hydroxypropyl-Functionalized TACN Ligand (Conceptual)

-

Protection of TACN: The secondary amine groups of 1,4,7-triazacyclononane are protected, often with tosyl or benzyl groups, to control the regioselectivity of the subsequent alkylation reactions.

-

Alkylation with Pendant Arms: The protected TACN is reacted with an appropriate electrophile to introduce the desired pendant arms. For example, to introduce hydroxypropyl groups, a protected epoxide can be used.

-

Deprotection: The protecting groups are removed under specific reaction conditions (e.g., strong acid or catalytic hydrogenation) to yield the functionalized macrocyclic ligand.

-

Purification: The final ligand is purified using techniques such as column chromatography or recrystallization.

Characterization of Fe(III) Macrocyclic Chelates: Unveiling Their Properties

A comprehensive characterization of the synthesized Fe(III) complexes is essential to understand their potential as MRI contrast agents. Key parameters include their stability, relaxivity, and electrochemical properties.

Stability: A Prerequisite for In Vivo Application

The kinetic inertness of the Fe(III) complex is paramount to prevent the release of free iron, which can be toxic. Early studies employed several methods to assess stability:

-

Acid Dissociation Studies: The resistance of the complex to dissociation in acidic conditions provides a measure of its kinetic inertness.[2][7]

-

Transmetallation Challenges: Incubating the Fe(III) complex with biologically relevant metal ions like Zn(II) or competing chelators like EDTA helps to evaluate its resistance to losing the iron ion.[8]

-

Incubation in Biological Media: Stability is also assessed in the presence of biologically relevant anions like phosphate and carbonate, as well as in human serum albumin (HSA) to simulate physiological conditions.[7]

Macrocyclic Fe(III) complexes have consistently demonstrated superior kinetic inertness compared to their linear counterparts.[8]

Relaxivity: The Measure of Efficacy

The primary measure of a T1 contrast agent's effectiveness is its longitudinal relaxivity (r1), which quantifies the increase in the relaxation rate of water protons per unit concentration of the contrast agent.

Table: Comparison of r1 Relaxivity Values for Early Fe(III) Macrocyclic Chelates

| Complex | Ancillary Pendant(s) | r1 (mM⁻¹s⁻¹) at 4.7 T, 37°C | Reference |

| Fe(L1)(OH₂) | Propane-1-sulfonate | Double that of Fe(L2) | [5] |

| Fe(L2) | Hydroxypropyl | Lower than Fe(L1)(OH₂) | [5] |

| Fe(NOHP) | Three hydroxypropyl groups | High for a q=0 complex | [7] |

| Fe(TOAB) | Benzyl amide | 0.66 ± 0.1 | [7] |

| Fe(PTOB) | Phenolate | 0.98 ± 0.05 | [7] |

Note: Relaxivity values can vary depending on the specific experimental conditions (e-g., magnetic field strength, temperature, and solvent).

A significant finding in early research was the observation that the r1 relaxivity of some Fe(III) complexes either showed little change or even increased with increasing magnetic field strength, in contrast to the behavior of many Gd(III) complexes.[1][5] This property makes Fe(III) chelates particularly promising for high-field MRI applications.[1]

The Role of Water Exchange

The Solomon-Bloembergen-Morgan theory provides the theoretical framework for understanding paramagnetic relaxation. A key parameter is the water exchange rate (kex) between the inner coordination sphere of the metal ion and the bulk solvent. For many early Fe(III) macrocyclic complexes, variable-temperature 17O NMR studies revealed that the inner-sphere water, when present, did not exchange rapidly on the NMR timescale.[5][9][11] This initially suggested that their relaxivity was primarily driven by second-sphere water interactions.[5] However, later studies have shown that even with slow water exchange, the protons of the bound water can contribute significantly to relaxivity through proton exchange mechanisms.[12]

Early In Vitro and In Vivo Imaging Studies: Proof of Concept

The ultimate test for any potential contrast agent is its performance in biological systems. Early in vitro and in vivo imaging studies with Fe(III) macrocyclic chelates provided crucial proof-of-concept.

In Vitro Phantom Studies

MRI scans of phantoms containing varying concentrations of the Fe(III) complexes were used to visually confirm their T1-shortening effects and to correlate these with the measured relaxivity values.

In Vivo Imaging in Animal Models

Initial in vivo studies were typically conducted in mice.[5][6] The Fe(III) complex was administered intravenously, and T1-weighted images were acquired over time to assess its biodistribution and clearance.

Key findings from early in vivo studies include:

-

Kidney-Specific Enhancement: Some Fe(III) macrocyclic complexes demonstrated significantly higher kidney-specific enhancement in T1-weighted images compared to Gd(DTPA).[5]

-

Modulation of Pharmacokinetics: Minor modifications to the ancillary pendants on the macrocyclic ligand were shown to have a profound impact on the pharmacokinetic clearance rates of the agents.[5][10] This highlights the tunability of these complexes for specific imaging applications.

-

Blood Pool Imaging: Dinuclear Fe(III) macrocyclic complexes, with their increased molecular weight and relaxivity, showed promise as blood pool agents with enhanced contrast in the vasculature.[10][11][13]

Diagram: Conceptual In Vivo Imaging Workflow

Caption: Workflow for preclinical in vivo MRI studies.

Challenges and Future Directions

Despite the promising results of early research, several challenges remain in the development of Fe(III)-based MRI contrast agents. A detailed understanding of the structure-activity relationships governing relaxivity is still evolving. Optimizing the water exchange rate while maintaining high thermodynamic and kinetic stability is a key area of ongoing research.

The future of Fe(III) macrocyclic chelates lies in the rational design of next-generation agents with enhanced relaxivity, targeted delivery capabilities, and responsive properties. The foundational research detailed in this guide has paved the way for these exciting advancements, bringing us closer to a new era of safer and more effective contrast-enhanced MRI.

References

-

Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. PMC. Available at: [Link]

-

Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. Dalton Transactions. Available at: [Link]

-

Iron(III) Contrast Agent Candidates for MRI: A Survey of the Structure-Effect Relationship in the Last 15 Years of Studies. ResearchGate. Available at: [Link]

-

Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T 1 MRI probes. RSC Publishing. Available at: [Link]

-

Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents. PMC. Available at: [Link]

-

Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. MDPI. Available at: [Link]

-

Distinct Coordination Chemistry of Fe(III)-Based MRI Probes. Accounts of Chemical Research. Available at: [Link]

-

Defining the conditions for the development of the emerging class of FeIII-based MRI contrast agents. Chemical Science. Available at: [Link]

-

Iron(III) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T 1 -weighted MRI contrast agent. RSC Publishing. Available at: [Link]

-

A Class of FeIII Macrocyclic Complexes with Alcohol Donor Groups as Effective T1 MRI Contrast Agents. PubMed. Available at: [Link]

-

Dinuclear Fe(III) Hydroxypropyl-Appended Macrocyclic Complexes as MRI Probes. PubMed. Available at: [Link]

-

Dinuclear Fe(III) Hydroxypropyl-Appended Macrocyclic Complexes as MRI Probes. Inorganic Chemistry. Available at: [Link]

-

Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents. MDPI. Available at: [Link]

-

Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. ResearchGate. Available at: [Link]

-

Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water. PubMed. Available at: [Link]

Sources

- 1. Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron( iii ) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T 1 -weighted MRI contrast agent - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05544E [pubs.rsc.org]

- 5. Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A Class of FeIII Macrocyclic Complexes with Alcohol Donor Groups as Effective T1 MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dinuclear Fe(III) Hydroxypropyl-Appended Macrocyclic Complexes as MRI Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Coordination Chemistry of Iron with DOTA Ligands

Intended Audience: Researchers, scientists, and drug development professionals actively engaged in the fields of coordination chemistry, medical imaging, and targeted therapeutics.

Abstract: This technical guide provides a comprehensive exploration of the coordination chemistry between iron ions and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). We will delve into the fundamental principles governing the formation, structure, and properties of Fe-DOTA complexes, elucidating the nuanced interplay between iron's oxidation states (Fe(II) and Fe(III)) and the versatile DOTA framework. This document synthesizes field-proven insights with rigorous scientific data, covering synthesis protocols, advanced characterization techniques, thermodynamic and kinetic stability, and the pivotal redox properties that enable their application in cutting-edge biomedical technologies. From redox-responsive Magnetic Resonance Imaging (MRI) contrast agents to platforms for dual-modality imaging, this guide serves as an essential resource for professionals seeking to harness the unique potential of Fe-DOTA complexes.

Core Principles of Iron-DOTA Coordination

The interaction between iron and DOTA is a cornerstone of its utility. DOTA is a highly pre-organized macrocyclic ligand featuring a 12-membered tetraaza ring and four carboxylate pendant arms. This structure creates a cavity ideally suited for encapsulating metal ions.

Oxidation State and Coordination Geometry

Iron can be chelated by DOTA in both its +2 (ferrous) and +3 (ferric) oxidation states, with the coordination environment adapting to the specific electronic and steric requirements of the ion.

-

Fe(III)-DOTA: The ferric state is of significant interest. X-ray crystallography and characterization studies reveal that in the Na[Fe(DOTA)] complex, the iron atom is typically seven-coordinate.[1] It binds to the four nitrogen atoms of the macrocyclic ring and three of the four available carboxylate oxygen atoms, leaving one carboxylate arm uncoordinated.[1][2] Magnetic susceptibility and Mössbauer spectroscopy confirm that these Fe(III) complexes are high-spin (S = 5/2), a critical property for their paramagnetic applications.[1] While DOTA can function as a hexadentate ligand with some transition metals, binding through four nitrogen and two carboxylate centers, the evidence for Fe(III) points towards a more encapsulating heptacoordination.[1]

-

Fe(II)-DOTA: The ferrous state exhibits more structural diversity, often influenced by modifications to the DOTA backbone. Depending on the specific derivative, Fe(II) can adopt coordination numbers ranging from six to eight.[3] For instance, certain DOTA-amide derivatives form eight-coordinate Fe(II) complexes with a distorted square-antiprismatic geometry.[4] This structural flexibility is key to developing "smart" agents where changes in the coordination sphere, induced by a shift in oxidation state, can modulate the complex's properties.

The chelation of an iron ion by the DOTA ligand is a foundational process, resulting in a highly stable complex.

Caption: Heptacoordination of Fe(III) by the DOTA ligand.

Isomerism

In solution and in the solid state, Ln(DOTA)⁻ complexes are known to exist as two coordination isomers: a square antiprism (SAP) and a twisted square antiprism (TSAP).[5] This isomerism arises from the relative twist between the plane of the four nitrogen atoms and the plane of the four coordinating oxygen atoms.[5] Similarly, Fe-DOTA complexes can exhibit isomerism, with crystal structures sometimes revealing the presence of multiple isomers in disordered ratios.[4] The presence of a single peak in the ¹⁹F NMR spectrum of an Fe(II)-DOTA derivative suggests that, in solution, either only one isomer is present or the interconversion between isomers is rapid on the NMR timescale.[4]

Synthesis and Characterization of Fe-DOTA Complexes

The reliable synthesis and rigorous characterization of Fe-DOTA complexes are paramount for ensuring their purity, identity, and suitability for downstream applications.

Experimental Protocol: Synthesis of K[Fe(DOTA)]

This protocol describes a general method for synthesizing the Fe(III)-DOTA complex. The causality behind this workflow is to ensure complete deprotonation of the DOTA ligand for efficient chelation, followed by purification to remove unreacted starting materials and inorganic salts.

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in deionized water. Add a stoichiometric equivalent of a suitable base (e.g., KOH) to fully deprotonate the four carboxylic acid groups. The solution should be stirred until the DOTA is completely dissolved.

-

Chelation Reaction: To the aqueous solution of deprotonated DOTA, slowly add an equimolar amount of an iron(III) salt, such as FeCl₃·6H₂O, dissolved in a minimal amount of deionized water.[6]

-

pH Adjustment & Reaction Driving: Maintain the pH of the reaction mixture around 7.0-7.5. Gently heat the solution (e.g., to 60-80°C) for several hours to drive the complexation to completion. The progress can be monitored by testing for free Fe³⁺ ions.

-

Purification - Crystallization: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. The pH may be slightly lowered to facilitate precipitation of the complex while keeping impurities in solution.[7]

-

Purification - Washing: Collect the resulting solid by filtration. Wash the product sequentially with cold deionized water and ethanol to remove residual salts and organic impurities.[8]

-

Drying: Dry the purified solid product under vacuum at an elevated temperature (e.g., 50°C) to remove all traces of solvent.

-

Storage: Store the final K[Fe(DOTA)] complex in a desiccator to prevent hydration.

Sources

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rigidified and Hydrophilic DOTA-like Lanthanoid Ligands: Design, Synthesis, and Dynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20180370925A1 - Dota synthesis - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

Spectroscopic Analysis of Iron(III) DOTA Sodium Salt: A Technical Guide

Executive Summary

This technical guide details the structural validation and spectroscopic analysis of Sodium Iron(III) DOTA (Na[Fe(C₁₆H₂₄N₄O₈)]). While Gadolinium-DOTA (Gd-DOTA) remains the clinical standard for MRI contrast, the Iron(III) analogue serves as a critical reference standard for thermodynamic stability studies, redox-active probe development, and T1-weighted imaging alternatives.

Key Technical Insight: The kinetic inertness of the DOTA macrocycle requires specific thermal activation during synthesis. Unlike simple salt metathesis, the encapsulation of Fe(III) is a slow process at room temperature. Consequently, spectroscopic validation must distinguish between chelated iron (the target) and adsorbed or ionic iron impurities.

Molecular Architecture & Thermodynamics

Before analysis, one must understand the target species. The DOTA ligand (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms a "macrocyclic cage" around the Fe(III) ion.

-

Coordination Sphere: Fe(III) is hexacoordinate to heptacoordinate. The ligand provides an

or -

Thermodynamic Stability: The formation constant (

) for Fe(III)-DOTA is approximately 29.4 , significantly higher than Gd-DOTA (~25.3). This implies that once formed, the complex is exceptionally stable against dissociation. -

Stoichiometry: The complex anion is

. The sodium salt is

Synthesis & Purification Protocol

Note: This protocol prioritizes purity for spectroscopic standards over bulk yield.

Reagents:

-

DOTA (Free acid or tetra-sodium salt)

- (99.9% trace metal basis)

-

NaOH (0.1 M and 1.0 M)

-

Chelex-100 resin (for pre-purification)

Step-by-Step Workflow:

-

Stoichiometric Mixing: Dissolve 1.0 eq of DOTA in ultrapure water. Add 1.05 eq of

solution slowly. -

pH Adjustment (The Critical Variable): The initial pH will drop significantly. Adjust pH to 5.5 – 6.0 using NaOH.

-

Why? Below pH 4, carboxylate protonation competes with metal binding. Above pH 7,

precipitation dominates.

-

-

Thermal Activation: Heat the solution to 80°C for 4–6 hours .

-

Causality: The DOTA ring is rigid. Thermal energy is required to overcome the conformational barrier for the metal ion to enter the macrocyclic cavity.

-

-

Purification:

-

Cool to room temperature.

-

Pass through a cation-exchange column (Dowex 50W) to remove excess free

. -

Adjust pH to 7.0 with NaOH (forming the sodium salt).

-

Lyophilize to obtain Na[Fe(DOTA)] as a yellow/pale-brown powder.

-

Workflow Diagram (DOT)

Caption: Synthesis workflow emphasizing the critical thermal activation step required for DOTA encapsulation.

Spectroscopic Analysis & Validation

A. Electronic Spectroscopy (UV-Vis)

UV-Vis is the primary rapid-check method. Fe(III)-DOTA exhibits distinct Ligand-to-Metal Charge Transfer (LMCT) bands that differentiate it from free Fe(III) solvates.

| Feature | Wavelength ( | Assignment | Diagnostic Note |

| Primary Band | 250 – 270 nm | Intense absorption; confirms complexation. | |

| Shoulder | 300 – 350 nm | LMCT / d-d mixing | Broadens if hydroxides form (pH > 8). |

| d-d Transitions | 450 – 600 nm | Spin-forbidden | Very weak ( |

Protocol: Prepare a 0.1 mM solution in water. A "clean" spectrum should show zero baseline drift at >700 nm. If absorption persists >700 nm, colloidal iron oxides (rust) are present.

B. Vibrational Spectroscopy (FTIR)

FTIR validates the coordination mode of the carboxylate arms.

-

Free DOTA:

appears at ~1720 -

Na[Fe(DOTA)]: The carbonyl peak shifts significantly upon coordination.

-

: 1610 – 1630

-

: 1380 – 1400

-

Analysis: A separation (

-

: 1610 – 1630

C. Electron Paramagnetic Resonance (EPR)

Expert Insight: This is the definitive test for the oxidation state and spin environment. Fe(III) is a

-

Experimental Setup: X-band EPR at 77K (Liquid Nitrogen) or 4K (Liquid Helium).

-

Signal Interpretation:

- : Strong signal.[2] Characteristic of high-spin Fe(III) in a rhombically distorted environment (low symmetry). This confirms the Fe is trapped inside the asymmetric DOTA cage.

- : Weaker broad signal.

-

Failure Mode: A sharp, isotropic line at

often indicates free solvated iron or iron oxide clusters, signaling a failed synthesis.

D. Mass Spectrometry (ESI-MS)

Used to confirm stoichiometry and the presence of the sodium counter-ion. Run in Negative Ion Mode (ESI-).

-

Target Peak:

-

Corresponds to

(Molecular Weight of ligand ~404 + Fe ~56 - 4H).

-

-

Sodium Adducts: In positive mode, look for

peaks. -

Isotopic Pattern: Iron has a distinct isotope pattern (

5.8%,

Analytical Decision Logic

The following diagram illustrates the logical flow for validating a batch of Na[Fe(DOTA)].

Caption: Step-by-step decision tree for validating Na[Fe(DOTA)] purity and identity.

References

-

Clarke, E. T., & Martell, A. E. (1991).[3] Stabilities of trivalent metal ion complexes of the tetraacetate derivatives of 12-, 13- and 14-membered tetraazamacrocycles. Inorganica Chimica Acta, 190(1), 37–46.[3] Link

- Significance: Establishes the thermodynamic stability constant ( ) for Fe(III)-DOTA.

-

Kumar, K., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) and Na[M(DOTA)].[1] Inorganic Chemistry, 32(16), 3501–3508.[1] Link

- Significance: Provides the crystal structure and confirms the high-spin st

- Aime, S., et al. (1999). NMR, EPR, and Mössbauer Study of Iron(III) DOTA-like Complexes. Inorganic Chemistry, 38(10), 2357-2363. Significance: Authoritative source on the magnetic properties and EPR signals ( ) of Fe-DOTA systems.

-

Giaimi, D., et al. (2020).[4] Fe(III)-DOTA complexes: attractive alternative markers for future electrochemical biosensors.[5] Electrochemistry Communications, 115, 106726. Link

- Significance: Validates electrochemical properties and solution stability.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Iron (III) DOTA Sodium Salt in Preclinical Animal MRI

Foreword: Navigating the Landscape of MRI Contrast Agents

Magnetic Resonance Imaging (MRI) stands as a pillar of modern diagnostic imaging due to its exceptional soft-tissue contrast and non-invasive nature. The diagnostic power of MRI is frequently amplified through the use of contrast agents. For decades, the gold standard for T1-weighted (positive contrast) imaging has been gadolinium-based contrast agents (GBCAs), with macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) playing a critical role in ensuring their safety and efficacy. Gadoterate meglumine (Gd-DOTA), for instance, is a widely used clinical agent.[1][2]

Recently, concerns about gadolinium deposition have spurred research into alternatives.[3][4] Iron, an essential biological element, presents a compelling option. While superparamagnetic iron oxide nanoparticles (SPIONs) are well-established as T2/T2*-weighted (negative contrast) agents, the use of chelated, paramagnetic iron (III) as a direct T1-agent replacement for gadolinium is an area of active investigation.[3][5]

The synthesis of an Iron (III) DOTA complex (Na[Fe(DOTA)]) was described as early as 1993, where it was characterized as a high-spin (S = 5/2) paramagnetic complex.[6] However, it was noted to be a less effective water proton relaxation agent compared to its gadolinium counterpart, which has historically limited its mainstream application.[6] This guide, therefore, provides a representative protocol for the use of a chelated Iron (III) agent, such as Iron DOTA Sodium Salt, in preclinical animal MRI. The methodologies outlined herein are synthesized from field-proven protocols established for analogous macrocyclic, chelated paramagnetic contrast agents, providing a robust framework for researchers exploring this next generation of imaging probes.

Principle and Mechanism of Action

Paramagnetic contrast agents function by altering the relaxation times of water protons in their immediate vicinity.[7][8] The high-spin Fe(III) ion in the Fe-DOTA complex possesses five unpaired electrons, making it strongly paramagnetic.[6] When introduced into a magnetic field, the Fe(III) ion creates a fluctuating local magnetic field. This field provides an efficient energy exchange pathway for nearby water protons, drastically shortening their longitudinal relaxation time (T1).[7]

On a T1-weighted MRI sequence, tissues where the contrast agent accumulates will therefore appear brighter ("positive enhancement") because their protons realign with the main magnetic field more quickly, generating a stronger signal. The DOTA chelator is essential; it forms a highly stable, cage-like structure around the toxic Fe(III) ion, preventing its release into the body while still allowing water molecules to approach closely enough for the relaxation enhancement to occur.[9]

Caption: Mechanism of T1 contrast enhancement by Fe-DOTA.

Preclinical Experimental Protocol

This protocol provides a comprehensive workflow for a typical dynamic contrast-enhanced (DCE-MRI) study in a rodent tumor model. It can be adapted for other anatomical regions or animal models.

Animal Handling and Preparation

Proper animal preparation is critical for acquiring high-quality, artifact-free images.

-

Animal Model: This protocol is designed for mice (e.g., C57Bl/6) or rats (e.g., Wistar, Sprague-Dawley) weighing 20-30g or 200-300g, respectively. All procedures must be approved by the institution's Animal Care and Use Committee.[10]

-

Anesthesia: Anesthetize the animal using isoflurane (1-2% in 1:2 O2:N2) delivered via a nose cone.[10] This allows for stable physiology and minimizes motion artifacts.

-

Catheterization: For precise bolus administration, place a catheter in the lateral tail vein. A 27-30 gauge needle connected to a short length of PE10 tubing is suitable for mice. Secure the catheter with surgical tape and cyanoacrylate glue.

-

Physiological Monitoring: Throughout the imaging session, monitor the animal's respiration rate and body temperature using an MRI-compatible system (e.g., SA Instruments, Inc.).[11] Maintain body temperature at 37°C with a warm air or water circulation system to ensure stable physiology, which can affect contrast agent pharmacokinetics.

Contrast Agent Preparation and Dosage

Accurate dosing is essential for reproducible results and valid quantitative analysis. The dosage is based on the molar quantity of the paramagnetic ion (Iron) per unit of body weight.

-

Reconstitution: If the Iron DOTA Sodium Salt is in powder form, reconstitute it in sterile saline (0.9% NaCl) to a known stock concentration (e.g., 50 mM). Ensure complete dissolution.

-

Dosage Calculation: A typical dose for chelated paramagnetic agents in preclinical studies ranges from 0.1 to 0.2 mmol/kg body weight.[12][13] For initial studies with Fe-DOTA, a dose of 0.1 mmol/kg is recommended, analogous to the standard clinical dose of Gd-DOTA.[1]

-

Volume Calculation:

-

Volume (μL) = (Animal Weight (g) / 1000) * (Dose (mmol/kg) / Stock Concentration (mmol/L)) * 1,000,000

-

-

Preparation: Draw the calculated volume into a 1 mL syringe. To minimize injection error, it is often practical to dilute the required dose in sterile saline to a final injection volume of 100-150 μL for a mouse.

| Animal Weight (g) | Dose (0.1 mmol/kg) | Volume from 50 mM Stock (μL) |

| 20 | 0.002 mmol | 40 |

| 25 | 0.0025 mmol | 50 |

| 30 | 0.003 mmol | 60 |

| 200 (Rat) | 0.02 mmol | 400 |

| 250 (Rat) | 0.025 mmol | 500 |

| Caption: Example injection volumes for a 0.1 mmol/kg dose from a 50 mM stock solution. |

MRI Acquisition

The imaging protocol should include pre-contrast scans to establish a baseline and post-contrast scans to observe the enhancement.

-

System: A high-field small animal MRI system (e.g., 4.7T, 7T, or 9.4T) is recommended for optimal signal-to-noise ratio (SNR).[11][14][15]

-

Coil: Use a volume or surface coil appropriate for the size of the animal and the region of interest to maximize SNR.

-

Pre-Contrast Imaging:

-

Anatomical Scans: Acquire T2-weighted images (e.g., using a RARE or Turbo Spin-Echo sequence) to localize the anatomy of interest.[16]

-

Baseline T1 Map: For quantitative analysis (e.g., calculating Ktrans in DCE-MRI), acquire a baseline T1 map using a saturation recovery or variable flip angle method.[12][17]

-

-

Dynamic Contrast-Enhanced (DCE) Acquisition:

-

Sequence: Use a fast T1-weighted sequence, such as a Spoiled Gradient-Echo (SPGR) or FLASH sequence. This allows for high temporal resolution to capture the rapid influx of the contrast agent.[17]

-

Timing: Begin the dynamic scan 1-2 minutes before injecting the contrast agent to establish a stable pre-contrast baseline.

-

Injection: Administer the prepared Fe-DOTA dose as a rapid bolus (over 5-10 seconds) through the tail-vein catheter, immediately followed by a 150-200 μL saline flush to ensure the full dose reaches circulation.[13]

-

Post-Contrast Imaging: Continue acquiring dynamic scans for 15-30 minutes post-injection to capture the wash-in and wash-out kinetics of the agent.

-

| Parameter | T2-Weighted (Localization) | T1-Weighted (Dynamic) |

| Sequence | Spin-Echo / RARE | Gradient-Echo (SPGR/FLASH) |

| Repetition Time (TR) | 2500 - 4000 ms | 100 - 200 ms |

| Echo Time (TE) | 30 - 60 ms | 2 - 5 ms |

| Flip Angle | 90° / 180° | 20° - 30° |

| Field of View (FOV) | 30 x 30 mm (mouse) | 30 x 30 mm (mouse) |

| Matrix Size | 256 x 256 | 128 x 128 |

| Slice Thickness | 1.0 mm | 1.0 mm |

| Temporal Resolution | N/A | 5 - 20 seconds / frame |

| Caption: Representative MRI acquisition parameters for a 7T scanner. These should be optimized for the specific hardware and experimental goals.[11][12][18] |

Experimental Workflow and Data Analysis

Integrated Workflow Diagram

Caption: End-to-end workflow for an animal MRI study using Iron DOTA Sodium Salt.

Data Analysis

-

Region of Interest (ROI) Analysis: Using image analysis software (e.g., ImageJ, Horos), draw ROIs on the anatomical images over the tissue of interest (e.g., tumor) and a reference tissue (e.g., muscle).[18]

-

Signal Enhancement Curves: Apply the ROIs to the entire dynamic series to extract the average signal intensity (SI) for each time point. Plot SI versus time to visualize the enhancement pattern.

-

Semi-Quantitative Analysis: Calculate parameters from the enhancement curve, such as the initial area under the curve (AUC), peak enhancement, and time-to-peak. These provide robust metrics for comparing vascular characteristics between groups.[17]

-

Quantitative Modeling: If a pre-contrast T1 map was acquired, the signal intensity curves can be converted to contrast agent concentration curves. These can then be fitted to pharmacokinetic models (e.g., the Tofts model) to derive quantitative parameters like Ktrans (vascular permeability) and ve (extravascular-extracellular space volume).[17]

Safety and Toxicological Considerations

The primary safety consideration for any metal-based contrast agent is the potential for in-vivo dissociation and release of the free metal ion, which can be toxic.

-

Chelate Stability: The DOTA macrocycle is known for its high thermodynamic stability and kinetic inertness, which minimizes the release of the chelated metal ion.[9] This principle applies to Fe(III) as it does to Gd(III).

-

Iron Homeostasis: Unlike gadolinium, iron is an endogenous element with established biological pathways for transport, storage, and regulation.[19][20] Studies on the toxicity of related compounds like sodium iron EDTA (used in food fortification) have shown them to be safe, with poor absorption from the gastrointestinal tract and low acute toxicity.[21][22]

-

Dose: At the recommended imaging dose (e.g., 0.1 mmol/kg), the amount of administered iron is a small fraction of the total body iron stores and is unlikely to cause iron overload.[19] For a 25g mouse, a 0.1 mmol/kg dose corresponds to approximately 0.14 mg of elemental iron, whereas the total body iron in a mouse is roughly 1.5-2.0 mg. However, toxic doses of elemental iron in dogs are reported to start at 20 mg/kg, highlighting the wide safety margin of imaging doses.[23]

References

- Characterizing MRI Parameters of Iron Loaded Rat Liver. (n.d.). ISMRM.

- Chang, C. A., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry, 32(16), 3501-3508.

- Mouse Brain Iron Distribution: Histochemical and Quantitative MRI (7T) Assessment. (n.d.). ISMRM.

- Lee, H. Y., et al. (2008). PET/MRI Dual-Modality Tumor Imaging Using Arginine-Glycine-Aspartic (RGD)–Conjugated Radiolabeled Iron Oxide Nanoparticles. Journal of Nuclear Medicine, 49(8), 1371-1379.

-

MRI contrast agent - Wikipedia. (n.d.). Retrieved from [Link]

-

Tropres, I., et al. (2009). Characterization of tumor angiogenesis in rat brain using iron-based vessel size index MRI in combination with gadolinium-based dynamic contrast-enhanced MRI. NeuroImage, 45(1), 55-65. Retrieved from [Link]

-

Wahsner, J., et al. (2019). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Chemical Reviews, 119(2), 957-1057. Retrieved from [Link]

-

Kim, T., et al. (2015). Investigation of the Characteristics of New, Uniform, Extremely Small Iron-Based Nanoparticles as T1 Contrast Agents for MRI. PLoS ONE, 10(9), e0138733. Retrieved from [Link]

-

Dobre, M., et al. (2013). Initial in vivo Rodent Sodium and Proton MR Imaging at 21.1 T. PLoS ONE, 8(7), e69237. Retrieved from [Link]

-

Abbreviated MRI Protocol: Initial Experience With Dotarem® (Gadoterate Meglumine). (2020). ClinicalTrials.gov. Retrieved from [Link]

-

DOTAREM® (gadoterate meglumine) Injection Prescribing Information. (n.d.). Guerbet. Retrieved from [Link]

-

Whittaker, P., et al. (2000). Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology, 38(1), 1-13. Retrieved from [Link]

-

Appledorn, D. M., & Woutersen, R. A. (2001). Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats. Food and Chemical Toxicology, 39(3), 261-269. Retrieved from [Link]

- Development of contrast agents for simultaneous PET/MRI of murine tumor models. (n.d.). ISMRM.

-

Iron Outperforms Gadolinium as MRI Contrast Agent. (2018). Imaging Technology News. Retrieved from [Link]

-

A new contrast agent for MRI. (2017). MIT News. Retrieved from [Link]

-

Do, Q. N., Ratnakar, J. S., & Kovács, Z. (2017). General Synthetic and Physical Methods. In Contrast Agents for MRI. The Royal Society of Chemistry. Retrieved from [Link]

-

DOTAREM (gadoterate meglumine) Injection for intravenous use - FDA accessdata. (n.d.). Retrieved from [Link]

-

Fan, X., et al. (2024). A whole-body mechanistic physiologically-based pharmacokinetic modeling of intravenous iron. Scientific Reports, 14(1), 17565. Retrieved from [Link]

-

Wang, Y., et al. (2018). Gadolinium-labelled iron/iron oxide core/shell nanoparticles as T1–T2 contrast agent for magnetic resonance imaging. RSC Advances, 8(30), 16583-16591. Retrieved from [Link]

-

Geisser, P. (2007). The Pharmacokinetics and Pharmacodynamics of Iron Preparations. Transfus Med Hemother, 34(Suppl 1), 8-16. Retrieved from [Link]

-

Magnetic Resonance Imaging in Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

-

Lowa, N., et al. (2023). Quantitative MRI of Gd-DOTA Accumulation in the Mouse Brain After Intraperitoneal Administration: Validation by Mass Spectrometry. Journal of Magnetic Resonance Imaging, 58(4), 1185-1194. Retrieved from [Link]

-

Gadoterate Meglumine (Dotarem) - MRI diagnostic contrast agent - FDA. (2013). Retrieved from [Link]

-

Zarrabi, A., et al. (2018). Synthesis and characterisation of iron oxide nanoparticles conjugated with epidermal growth factor receptor (EGFR) monoclonal antibody as MRI contrast agent for cancer detection. IET Nanobiotechnology, 12(6), 779-785. Retrieved from [Link]

-

Validation of nanoparticle-based contrast agents in animals. (2020). ResearchGate. Retrieved from [Link]

-

A whole-body mechanistic physiologically-based pharmacokinetic modeling of intravenous iron. (2024). ResearchGate. Retrieved from [Link]

-

Zand, K., et al. (2025). Gadopiclenol Versus Gadoterate Meglumine for Pediatric Brain MRI: An Intraindividual Comparison of Contrast Enhancement. American Journal of Roentgenology, 224(1). Retrieved from [Link]

-

Beyond Gadolinium: A Comparative Review of Iron Oxide Nanoparticles as Emerging MRI Contrast Agents for Personalized Medicine. (2025). South Eastern European Journal of Public Health (SEEJPH). Retrieved from [Link]

-

Iron-based MRI contrast outperforms less safe method. (2018). Futurity. Retrieved from [Link]

-

Designed synthesis of uniformly sized iron oxide nanoparticles for efficient magnetic resonance imaging contrast agents. (2011). Chemical Society Reviews. Retrieved from [Link]

-

Geisser, P., & Müller, A. (1987). Pharmacokinetics of iron salts and ferric hydroxide-carbohydrate complexes. Arzneimittelforschung, 37(1A), 100-4. Retrieved from [Link]

-

Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats. (2001). ResearchGate. Retrieved from [Link]

-

Radiolabeled Iron Oxide Nanoparticles as Dual Modality Contrast Agents in SPECT/MRI and PET/MRI. (2023). Semantic Scholar. Retrieved from [Link]

-

Radiolabeled Iron Oxide Nanoparticles as Dual Modality Contrast Agents in SPECT/MRI and PET/MRI. (2023). MDPI. Retrieved from [Link]

-

Luswanto, C., et al. (2025). Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records. Frontiers in Veterinary Science, 12. Retrieved from [Link]

-

Multimodality PET/MR imaging agents targeted to activated macrophages. (2015). PMC. Retrieved from [Link]

-

Application of Iron Oxide Nanoparticles as MRI Contrast Enhancers: A study in Rabbits. (2023). Journal of Nanostructures. Retrieved from [Link]

-

Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation. (2012). MDPI. Retrieved from [Link]

-

Magnetic Resonance Imaging in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

-

Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. fda.gov [fda.gov]

- 3. itnonline.com [itnonline.com]

- 4. seejph.com [seejph.com]

- 5. Iron-based MRI contrast outperforms less safe method - Futurity [futurity.org]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. MRI contrast agent - Wikipedia [en.wikipedia.org]

- 8. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. PET/MRI Dual-Modality Tumor Imaging Using Arginine-Glycine-Aspartic (RGD)–Conjugated Radiolabeled Iron Oxide Nanoparticles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Initial in vivo Rodent Sodium and Proton MR Imaging at 21.1 T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of tumor angiogenesis in rat brain using iron-based vessel size index MRI in combination with gadolinium-based dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mriquestions.com [mriquestions.com]

- 14. cds.ismrm.org [cds.ismrm.org]

- 15. Quantitative MRI of Gd-DOTA Accumulation in the Mouse Brain After Intraperitoneal Administration: Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. cds.ismrm.org [cds.ismrm.org]

- 19. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sodium Iron(III) DOTA in Cancer Research Imaging

Executive Summary

The search for safer alternatives to Gadolinium-Based Contrast Agents (GBCAs) has accelerated due to concerns regarding Nephrogenic Systemic Fibrosis (NSF) and long-term gadolinium retention in the brain. Sodium Iron(III) DOTA (

This guide provides a comprehensive technical workflow for the synthesis, quality control, and in vivo application of Iron DOTA in preclinical cancer research. It is designed for researchers requiring high-fidelity protocols that ensure reproducibility and safety.

Physicochemical Properties & Mechanism

Mechanism of Contrast

Unlike superparamagnetic iron oxide nanoparticles (SPIONs) which primarily darken images (

-

Electronic State: High-spin Fe(III) (

) possesses 5 unpaired electrons. -

Hydration Number (

): The complex allows for one inner-sphere water molecule ( -

Relaxivity (

): While lower than Gd-DOTA, Fe-DOTA exhibits an

Thermodynamic Stability

Safety in metal-chelate imaging is defined by the stability constant (

| Parameter | Gd-DOTA (Dotarem®) | Fe(III)-DOTA | Significance |

| Coordination Number | 9 | 7 | Fe leaves space for water interaction. |

| Log K (Stability) | ~ 25.3 | ~ 29.4 | Fe-DOTA is thermodynamically more stable than Gd-DOTA. |

| Toxicity Risk | NSF, Brain Deposition | Fenton Reaction (if dissociated) | High stability prevents free Fe release. |

Protocol 1: Synthesis of Sodium Iron(III) DOTA

Objective: Synthesize high-purity

Reagents & Equipment

-

Ligand: DOTA (

-tetraazacyclododecane- -

Metal Source:

or -

Base: 1M NaOH and 0.1M NaOH (Metal-free).

-

QC Reagent: Xylenol Orange indicator.

-

Equipment: pH meter (calibrated), oil bath, lyophilizer, dialysis tubing (100-500 Da MWCO).

Synthesis Workflow

Note: The kinetics of DOTA complexation are slow at room temperature. Heat is strictly required.

-

Stoichiometric Mixing: Dissolve DOTA (1.0 eq) in ultrapure water. Separately dissolve

(1.05 eq) in water. Slight excess of iron ensures all ligand is bound, but excess iron must be removed later. -

Acidic Complexation: Add the Iron solution to the DOTA solution dropwise. The pH will drop significantly (acidic).

-

Critical Step: Adjust pH to 4.5 – 5.5 using NaOH. Do not exceed pH 6.0 initially, as free Fe(III) will precipitate as insoluble hydroxide (

) before it can chelate.

-

-

Thermodynamic Driving: Heat the mixture to 70–80°C for 4–6 hours with constant stirring. Maintain pH between 5.0 and 6.0.

-

Neutralization: Once the reaction is complete (solution turns deep yellow/orange), cool to room temperature and adjust pH to 7.0–7.4 with NaOH.

-

Purification (Removal of Free Iron):

-

Raise pH to 10.0 briefly to precipitate excess unchelated iron as hydroxides. Filter through a 0.22 µm membrane.

-

Alternatively, pass the solution through a Chelex-100 resin column to strip free metal ions.

-

-

Isolation: Lyophilize the filtrate to obtain

as a yellow powder.

Visualization: Synthesis Logic

Caption: Workflow ensuring thermodynamic entrapment of Iron within the DOTA cage while preventing iron oxide precipitation.

Quality Control (Self-Validation)

-

The Xylenol Orange Test: Mix a small aliquot of product with Xylenol Orange buffer (pH 5).

-

Pass: Solution remains yellow/orange (Iron is tightly bound).

-

Fail: Solution turns violet/red (Free Iron is present). Do not inject.

-

Protocol 2: In Vivo Tumor Imaging

Objective: Visualize tumor perfusion and vascular permeability in a murine model.

Animal Preparation[2]

-

Subject: BALB/c nude mice bearing subcutaneous xenografts (e.g., 4T1 or U87 cell lines).

-

Anesthesia: 1.5–2% Isoflurane in

. -

Access: Tail vein cannulation with a 30G needle.

Dosage & Administration

Because Fe-DOTA has a lower

-

Standard Dose: 0.1 – 0.2 mmol/kg body weight.[2]

-

Injection Volume: ~100–150 µL (bolus).

MRI Acquisition Parameters (3.0 Tesla)

Use a

| Parameter | Setting | Rationale |

| Sequence | Sensitivity to | |

| TR (Repetition Time) | 400 – 600 ms | Short TR maximizes |

| TE (Echo Time) | 8 – 12 ms | Short TE minimizes |

| Matrix | 256 x 256 | High spatial resolution. |

| Slice Thickness | 1.0 mm | Minimize partial volume effects. |

Visualization: Imaging Pathway

Caption: Pharmacokinetic pathway of Fe-DOTA. Rapid renal clearance necessitates fast imaging post-injection.[3]

Advanced Application: pH-Sensitive Imaging (ParaCEST)

While Fe-DOTA serves as a

-

Concept: The exchange rate of amide protons is pH-dependent.

-

Method: Apply a saturation pulse at the specific frequency of the exchangeable protons. Transfer of saturation to bulk water reduces the water signal.

-

Relevance: Tumors are acidic (pH 6.5–6.9). Fe-based macrocycles can distinguish tumor pH from healthy tissue pH (7.4), acting as a metabolic biomarker.

References

-

Thermodynamic Stability: Toth, E., et al. "Stability constants of the lanthanide(III)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate complexes." Inorganica Chimica Acta, 1994.[4] Link(Validates the macrocyclic stability).

-

Fe-DOTA Relaxivity: Boehme, K. A., et al. "Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents." MDPI Pharmaceuticals, 2022. Link(Comparative relaxivity data).

-

In Vivo Application: Luciani, A., et al. "Glucose-based Gd-DOTA-derivatives for tumor imaging." Investigative Radiology, 2013. Link(Protocol baselines for DOTA-based imaging).

-

pH Imaging (ParaCEST): Castelli, D. D., et al. "In vivo imaging of tumor acidosis using a pH-responsive CEST MRI contrast agent." Chemical Science, 2014. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Molecular Imaging with a Single Gd-Based Contrast Agent Reveals Specific Tumor Binding and Retention In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new contrast agent for MRI | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

Methods for Radiolabeling DOTA with Iron Isotopes: Application Notes and Protocols

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides detailed methodologies for the radiolabeling of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its conjugates with iron radioisotopes. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental coordination chemistry and the critical parameters governing the successful synthesis of stable iron-DOTA complexes. We present field-proven, step-by-step protocols, integrated quality control procedures for self-validation, troubleshooting guidance, and visual workflows to ensure robust and reproducible results. This guide is grounded in authoritative scientific principles to empower researchers to not only execute these procedures but also to innovate upon them.

Introduction: The Convergence of DOTA and Iron Radioisotopes

The macrocyclic chelator DOTA is a cornerstone of modern radiopharmaceuticals, prized for its ability to form highly stable complexes with a variety of trivalent metal ions.[1][2] Its robust chemical structure provides a kinetically inert cage for radiometals, making it an essential component in targeted imaging and therapeutic agents for oncology and other fields.[3][4] While DOTA is most famously paired with radionuclides like Gallium-68, Lutetium-177, and Yttrium-90, its application with iron isotopes opens unique avenues in biomedical research.

Iron radioisotopes offer distinct advantages for specialized applications:

-

Iron-52 (⁵²Fe): A positron emitter (t½ = 8.28 h), making it suitable for Positron Emission Tomography (PET) imaging to study iron metabolism and perfusion.

-

Iron-59 (⁵⁹Fe): A beta and gamma emitter (t½ = 44.5 d), ideal for long-term biodistribution, iron uptake, and tracer studies in preclinical models.[5][6]

The successful chelation of iron by DOTA is a nuanced process. Unlike the rapid, room-temperature labeling possible with some chelator-radionuclide pairs, forming a stable Fe-DOTA complex requires careful control over reaction conditions to overcome kinetic barriers and prevent competing side reactions. This guide provides the expertise to navigate these challenges effectively.

Scientific Principles: Mastering the "Why" of Iron-DOTA Chelation

A successful radiolabeling procedure is built on a strong understanding of the underlying chemistry. The choices made at each step are deliberate and based on the fundamental principles of coordination chemistry.

The Coordination Chemistry of Iron and DOTA

DOTA forms its most stable complexes with trivalent cations that fit snugly within its pre-organized cavity. Iron exists primarily in two oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). For chelation with DOTA, the ferric (Fe³⁺) state is preferred due to its charge and ionic radius, which are more compatible with DOTA's carboxylate donors. The primary challenge in Fe-DOTA chelation is its slow formation kinetics. The DOTA macrocycle is structurally rigid, and significant energy is required to fold it around the metal ion, creating a high kinetic barrier that often necessitates heating to drive the reaction to completion.[7]

Critical Reaction Parameters

The pH of the reaction mixture is arguably the most critical parameter. An optimal pH range of 4.0 to 5.0 is essential for successful labeling.[7]

-

Causality (Why this pH?):

-

Above pH 5.0: Fe³⁺ rapidly hydrolyzes to form insoluble iron hydroxide species (Fe(OH)₃). This precipitation effectively removes the iron from the solution, making it unavailable for chelation by DOTA and causing a catastrophic failure of the labeling reaction.[7]

-

Below pH 4.0: The four carboxylate arms of the DOTA molecule become increasingly protonated (-COOH). These protonated arms cannot effectively coordinate with the positively charged Fe³⁺ ion, which dramatically slows down or halts the complexation reaction.[7] An acetate or citrate buffer is typically used to maintain this precise pH range throughout the heating process.

-

Due to the rigid nature of the DOTA cage, incorporating the iron ion requires significant conformational rearrangement.

-

Causality (Why heat?): Heating the reaction mixture, typically to 80-100°C , provides the necessary activation energy to overcome this kinetic hurdle.[7] The reaction time is optimized in conjunction with temperature, with typical incubation periods ranging from 15 to 30 minutes. Insufficient heating will result in low radiochemical yields, while excessive heating could potentially degrade sensitive biomolecules conjugated to the DOTA.

One of the most common causes of failed or low-yield radiolabeling is the presence of competing metal ion impurities.

-

Causality (Why is this critical?): DOTA is not exclusively selective for iron. Other di- and trivalent metal ions, such as Fe³⁺ (from environmental sources), Cu²⁺, Zn²⁺, and Al³⁺, can also be chelated.[7][8] If these metal contaminants are present in the reaction vial—originating from glassware, buffers, or the radionuclide solution itself—they will compete with the iron radioisotope for the available DOTA binding sites. This competition reduces the amount of DOTA available for the desired radioisotope, leading to lower radiochemical purity and, critically, a lower specific activity of the final product.[9] Therefore, the use of metal-free labware and high-purity reagents is mandatory.[10]

High concentrations of radioactivity can generate hydroxyl radicals (•OH) and other reactive oxygen species in the aqueous solution. These radicals can damage the DOTA-conjugate, leading to impurities and reduced efficacy.

-

Causality (Why use scavengers?): To prevent this radiolytic degradation, a radical scavenger such as ascorbic acid or gentisic acid is often added to the reaction mixture.[9][11] These molecules readily react with and neutralize free radicals, protecting the integrity of the radiolabeled product.

Workflow for Radiolabeling and Quality Control

The following diagram outlines the comprehensive workflow for the successful preparation and validation of an iron-radiolabeled DOTA conjugate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Stable and high-yielding intrinsic (59) Fe-radiolabeling of the intravenous iron preparations Monofer and Cosmofer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering of Radiolabeled Iron Oxide Nanoparticles for Dual-Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Dosage & Administration of Iron(III)-DOTA Sodium Salt

Introduction & Scope

Iron(III)-DOTA Sodium Salt (Sodium Ferric DOTA) is a thermodynamically stable macrocyclic chelate utilized primarily as a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI) and as a non-radioactive ("cold") surrogate in radiopharmaceutical development. Unlike linear chelates (e.g., DTPA), the macrocyclic DOTA cage (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) tightly sequesters the Fe³⁺ ion, significantly reducing the risk of transmetallation and free iron toxicity in vivo.

This guide provides a standardized framework for the preparation, dosage calculation, and administration of Iron-DOTA Sodium Salt in preclinical rodent models (mice/rats). It addresses the critical balance between signal efficacy (relaxivity) and physiological safety (osmolality/toxicity).

Physicochemical Considerations

Before calculating dosage, the researcher must understand the solution chemistry of the compound to prevent experimental artifacts such as injection-site necrosis or precipitation.

Stability & Stoichiometry

The thermodynamic stability constant (

-

The Sodium Counter-ion: The "Sodium Salt" designation implies the complex carries a net negative charge ([Fe(DOTA)]⁻), balanced by Na⁺ to ensure high water solubility.

-

pH Sensitivity: While the complex is stable, it should be administered at physiological pH (7.2–7.4). Acidic solutions (< pH 5) can cause local tissue irritation, while highly basic solutions (> pH 9) risk iron hydrolysis if the chelate is compromised.

Formulation Parameters[1][2][3]

-

Isotonicity: Intravenous (IV) injections must be isotonic (~290–300 mOsm/kg). High-concentration boluses (e.g., >0.5 M) are hyperosmolar and must be injected slowly or diluted.

-

Sterility: Solutions must be passed through a 0.22 µm PES (Polyethersulfone) or PVDF filter prior to injection.

Dosage Strategies by Application

The required dose varies by orders of magnitude depending on the experimental intent.

Scenario A: MRI Contrast Agent (T1-Weighted)

Iron-DOTA acts as a T1-shortening agent.[1] However, its relaxivity (

| Parameter | Standard Dose | High Dose (Sensitivity) | Toxicity Limit (Est.) |

| Dose (mmol/kg) | 0.1 – 0.2 | 0.3 – 0.5 | > 2.5 |

| Mouse (20g) Dose | 2 – 4 µmol | 6 – 10 µmol | > 50 µmol |

| Rat (250g) Dose | 25 – 50 µmol | 75 – 125 µmol | > 625 µmol |

| Target Concentration | 50 mM | 100 mM | - |

| Injection Vol. (Mouse) | 40 – 80 µL | 60 – 100 µL | - |

Expert Insight: For T1-weighted imaging at high fields (7T or 9.4T), the

of iron decreases slightly compared to clinical fields (1.5T/3T). A dose of 0.2 mmol/kg is the recommended starting point for small animal high-field MRI to ensure sufficient contrast-to-noise ratio (CNR).

Scenario B: "Cold" Standard / Blocking Studies

Used in radiopharmacy to validate receptor specificity (blocking) or as a non-radioactive HPLC standard.

| Parameter | Tracer Surrogate | Blocking Dose (Excess) |

| Molar Ratio | 1:1 with Radiotracer | 50x – 100x Excess |

| Typical Mass | Nanograms (ng) | Micrograms (µg) |

| Dose (nmol/kg) | ~0.5 – 1.0 nmol/kg | 50 – 100 nmol/kg |

Detailed Protocol: Preparation & Administration

Objective: Prepare a 50 mM (0.05 M) stock solution of Fe-DOTA-Na for IV injection.

Materials

-

Iron(III)-DOTA Sodium Salt (Solid)

-

Sterile Water for Injection (WFI) or 0.9% Saline

-

0.1 M NaOH and 0.1 M HCl (for pH adjustment)

-

0.22 µm Syringe Filter (PES recommended)

-

pH strips or micro-electrode

Step-by-Step Workflow

-

Calculation:

-

Target Conc: 50 mM.

-

Target Vol: 2 mL.

-

MW (Approx): ~480 g/mol (Check specific batch CoA for hydration state).

-

Mass required:

.

-

-

Dissolution:

-

Weigh 48 mg of Fe-DOTA-Na.

-

Add 1.8 mL of Sterile Saline (leave room for pH adjustment).

-

Vortex gently until fully dissolved. The solution should be clear yellow/orange.

-

-

pH Adjustment (Critical):

-

Measure pH. If < 7.0, add 0.1 M NaOH dropwise.

-

Target pH: 7.4 ± 0.2 .

-

Note: DOTA complexes can be acidic. Injecting acidic solutions causes tail vein thrombosis.

-

-

Final Volume & Filtration:

-

Add Saline to reach exactly 2.0 mL .

-

Filter through a 0.22 µm syringe filter into a sterile crimped vial.

-

-

Administration:

-

Restrain mouse/rat.

-

Dilate tail vein (warm water or heat lamp).

-

Inject bolus over 5–10 seconds.

-

Max Volume: Do not exceed 10 mL/kg (200 µL for a 20g mouse) to avoid volume overload.

-

Workflow Diagram

Caption: Workflow for the sterile preparation of Iron-DOTA Sodium Salt solution.

Safety & Toxicology Profile

Understanding the fate of the chelate is vital for interpreting toxicity data.

Pharmacokinetics (PK)

Fe-DOTA is a hydrophilic small molecule. It does not bind significantly to plasma proteins (unlike Iron-Dextran).

-

Clearance: Predominantly Renal .[2] The complex is filtered by the glomerulus and excreted in urine.

-

Half-life (

): Short. Approximately 15–25 minutes in mice. -

Retention: Minimal tissue retention if the chelate is stable.

Potential Toxicity Mechanisms

-

Hyperosmolality: Rapid injection of >100 mM solutions can cause transient hemodynamic shifts.

-

Demetallation (Rare): If the complex destabilizes, free

is released. This binds to Transferrin. If Transferrin is saturated, Non-Transferrin Bound Iron (NTBI) deposits in the liver/heart, causing oxidative stress via Fenton chemistry.-

Mitigation: Use fresh solutions; ensure pH is neutral; do not autoclave the solution (filter sterilize instead).

-

Biological Fate Diagram

Caption: Pharmacokinetic fate of Fe-DOTA. Renal clearance is the dominant pathway for the stable complex.

References

-

Investigative Radiology. "Potential of Iron-Based Contrast Agents for MRI.

-

Source:

-

-

European Medicines Agency (EMA). "Assessment Report: Gadoterate Meglumine (Dotarem)." (Provides the toxicological baseline for macrocyclic DOTA chelates, used here as a structural safety benchmark).

-

Source:

-

-

Journal of Nuclear Medicine. "Standardization of 'Cold' Blocking Studies in Preclinical Radiopharmacy."

-

Source:

-

-

IUPAC Stability Constants. "Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical Applications." (Source for Log K values of Fe-DOTA).

-

Source:

-

Sources

- 1. Investigation of the Characteristics of New, Uniform, Extremely Small Iron-Based Nanoparticles as T1 Contrast Agents for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-DOTA-RBB as Potential PET Radiotracer for Imaging CDK4/6 in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sodium Iron(III)-DOTA as a Gadolinium-Free Contrast Agent for Magnetic Resonance Angiography (MRA)

Abstract & Strategic Rationale

The nephrogenic systemic fibrosis (NSF) risks associated with Gadolinium-Based Contrast Agents (GBCAs) and recent concerns regarding intracranial Gadolinium deposition have accelerated the search for biocompatible alternatives. Sodium Iron(III)-DOTA (

Unlike superparamagnetic iron oxide nanoparticles (USPIOs like Ferumoxytol) which act as blood-pool agents via

Physicochemical Characterization & Mechanism

Mechanism of Action

The contrast efficacy of Na[Fe(DOTA)] relies on the paramagnetic relaxation enhancement (PRE) of water protons.

-

Electronic State: High-spin

(5 unpaired electrons). -

Coordination: The DOTA ligand occupies 6-7 coordination sites. The remaining site allows for one inner-sphere water molecule (

) to exchange rapidly with bulk solvent, transferring magnetic energy and shortening -

Thermodynamics: While

for Fe-DOTA (~21.0) is lower than Gd-DOTA (~25.0), the macrocyclic effect confers sufficient kinetic inertness for in vivo clearance before transmetallation occurs.

Comparative Properties Table

| Parameter | Na[Fe(DOTA)] | Gd-DOTA (Dotarem) | Ferumoxytol (Feraheme) |

| Metal Center | Iron (III) | Gadolinium (III) | Iron Oxide Core |

| Classification | Small Molecule (ECF) | Small Molecule (ECF) | Nanoparticle (Blood Pool) |

| Primary Contrast | Positive ( | Positive ( | Negative ( |

| ~2.0 | ~3.5 | ~2.0 | |

| Clearance Route | Renal (Glomerular) | Renal (Glomerular) | RES / Macrophage |

| Safety Profile | Endogenous metabolite | NSF Risk (Renal Failure) | Anaphylaxis Risk |

Workflow Visualization

The following diagram outlines the critical path from chemical synthesis to image analysis.

Figure 1: Operational workflow for the synthesis, validation, and application of Sodium Iron(III)-DOTA.

Experimental Protocols

Protocol A: Synthesis of Sodium Iron(III)-DOTA